Superior Anti-Proliferative Potency of Transtinib vs Gefitinib in T790M-Mutant NSCLC Cells
Transtinib demonstrates over 29-fold superior potency compared to the reversible EGFR inhibitor gefitinib in H1975 NSCLC cells expressing the L858R/T790M double mutation. Transtinib achieves an IC50 of 34 nM in H1975 cells, whereas gefitinib shows IC50 >1000 nM, indicating that gefitinib is functionally inactive against this clinically relevant resistance mutation [1].
| Evidence Dimension | Anti-proliferative activity in L858R/T790M mutant NSCLC cells |
|---|---|
| Target Compound Data | IC50 = 34 ± 7.6 nM (H1975 cell line) |
| Comparator Or Baseline | Gefitinib: IC50 > 1000 nM |
| Quantified Difference | >29-fold improved potency (calculated as >1000 nM / 34 nM) |
| Conditions | H1975 NSCLC cell line (L858R/T790M EGFR mutant), cell viability assay, triplicate experiments |
Why This Matters
Procurement of Transtinib rather than gefitinib is essential for any experimental workflow designed to interrogate or overcome EGFR T790M-mediated resistance in preclinical NSCLC models.
- [1] Hu P, Han DX, Ruan RS, Zheng LM, Chou SH, Tzeng CM. Transtinib, a potent tyrosine kinase inhibitor inhibits L858R/T790M mutant NSCLC cell lines and xenografts. Oncotarget. 2016 Jun 14;7(24):35741-35752. doi: 10.18632/oncotarget.7140. View Source
